molecular formula C12H14ClNO4 B13966459 Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester

Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester

Cat. No.: B13966459
M. Wt: 271.69 g/mol
InChI Key: RHAFBQTXSOXIDY-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester is a chemical compound with the molecular formula C11H12ClNO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a 2-chloroacetylamino group and a methoxy group, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester typically involves the reaction of 4-amino-3-methoxybenzoic acid with chloroacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-[(2-chloroacetyl)amino]-3-methoxybenzoic acid.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and as a reagent in chemical reactions[][3].

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester involves its interaction with specific molecular targets. The chloroacetyl group can react with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or the modification of protein functions. This compound can also interact with cell membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chloroacetyl and methoxy groups in Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds .

Properties

IUPAC Name

ethyl 4-[(2-chloroacetyl)amino]-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO4/c1-3-18-12(16)8-4-5-9(10(6-8)17-2)14-11(15)7-13/h4-6H,3,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAFBQTXSOXIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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